N-(5-chloro-2-methoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Description
N-(5-chloro-2-methoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a spirocyclic carboxamide derivative characterized by a 6,8-dioxa-2-azaspiro[3.5]nonane core substituted with a 5-chloro-2-methoxyphenyl group at the carboxamide position. The spirocyclic framework imparts structural rigidity, which may enhance binding specificity in biological or chemical applications.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-15(2)22-9-16(10-23-15)7-19(8-16)14(20)18-12-6-11(17)4-5-13(12)21-3/h4-6H,7-10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOOTJXRLPUFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)NC3=C(C=CC(=C3)Cl)OC)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares its core 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane structure with several derivatives, differing primarily in the aryl substituent. Key analogs include:
Key Observations :
- In contrast, the 3,4-dimethylphenyl analog () lacks halogens, increasing hydrophobicity .
- Bioactivity : Propanil (), a dichlorophenyl carboxamide, demonstrates herbicidal activity, suggesting that halogenation patterns critically influence pesticidal efficacy. The target compound’s chloro-methoxy substitution may similarly target plant enzymes .
- Synthetic Utility : The tosyl-substituted spirocyclic carboxamide () highlights the versatility of the core for functionalization, with high-yield (93%) synthesis under Grignard conditions .
Physicochemical and Structural Properties
- Solubility: The diHCl salt of 2-oxa-5,8-diaza-spiro[3.5]nonane () exhibits improved aqueous solubility compared to neutral spirocyclic compounds, a trait exploitable in drug formulation . The target compound’s methoxy group may moderately enhance solubility relative to purely alkyl-substituted analogs.
- Hydrogen Bonding: The spirocyclic core’s oxygen and nitrogen atoms participate in hydrogen bonding, as inferred from crystallographic studies ().
- Thermochemical Stability : Density-functional theory () suggests that exact-exchange terms improve accuracy in predicting thermochemical properties, which could guide computational modeling of the target compound’s stability .
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